Thomsen-friedenreich antigen

Overview

Description

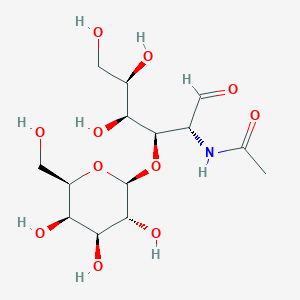

The Thomsen-Friedenreich antigen (TF-Ag) is a tumor-associated carbohydrate structure with the disaccharide sequence Galβ1-3GalNAcα1-Ser/Thr, initially identified as a cryptic determinant on human erythrocytes and exposed by neuraminidase treatment . It is a precursor of MN blood group antigens and is aberrantly expressed on mucin-like glycoproteins in carcinomas, making it a pancarcinoma biomarker . TF-Ag’s tumor specificity arises from its exposure during malignant transformation due to desialylation, a process mimicked in bacterial infections like Streptococcus pneumoniae, where neuraminidase enzymes (e.g., NanA) cleave terminal sialic acids to unmask TF-Ag .

Clinically, TF-Ag is implicated in metastasis through interactions with β-galactoside-binding lectins (galectins), particularly galectin-3, which mediates tumor cell adhesion and immune evasion . Its immunogenicity has spurred therapeutic exploration, including synthetic TF-based vaccines that prolong survival in animal models .

Preparation Methods

Enzymatic Synthesis of TF-Ag

Glycosynthase-Mediated Approaches

Enzymatic synthesis using glycosynthase mutants has emerged as a high-yield strategy for TF-Ag production. The glycosynthase BgaC/Glu233Gly, derived from Bacillus circulans, catalyzes the transfer of galactose to N-acetylgalactosamine (GalNAc) acceptors with remarkable regioselectivity. Key steps include:

-

Acceptor Substrate Preparation : Azide-functionalized GalNAc(α1-EG3-N3) serves as the acceptor, enabling downstream conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) .

-

Reaction Conditions : Reactions proceed in phosphate buffer (pH 7.0) at 37°C, with uridine diphosphate galactose (UDP-Gal) as the donor substrate. This method achieves yields exceeding 85% for galactosylation .

-

Product Diversification : The resulting TF-Ag-azide is conjugated to alkynyl-modified bovine serum albumin (BSA), producing neo-glycoproteins with tunable glycan densities (2–53 glycans per BSA molecule) .

Table 1: Enzymatic Synthesis Parameters and Outcomes

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme | BgaC/Glu233Gly | |

| Acceptor | GalNAc(α1-EG3-N3) | |

| Donor | UDP-Gal | |

| Yield (Galactosylation) | 85% | |

| Glycan Density (BSA) | 2–53 glycans/molecule |

Alternative Enzymatic Strategies

Recent studies report the use of Helicobacter pylori β1-3-galactosyltransferase for TF-Ag synthesis, though yields remain lower (≈60%) compared to glycosynthase methods .

Chemical Synthesis of TF-Ag

Multi-Step Organic Synthesis

Chemical routes enable precise control over stereochemistry and functionalization. A representative seven-step synthesis from an N-Troc-protected galactosamine donor achieves an overall yield of 31% :

-

Galactosamine Activation : N-Troc protection (2,2,2-trichloroethoxycarbonyl) ensures regioselective glycosylation.

-

Thioglycoside Coupling : N-iodosuccinimide (NIS)/AgOTf-promoted glycosylation introduces a tetraethylene glycol (TEG)-N3 spacer (85% yield) .

-

Sulfation : Tin-mediated activation in benzene/DMF followed by treatment with sulfur trioxide–trimethylamine complex installs the 3’-O-sulfate group (66% yield) .

Table 2: Chemical Synthesis Steps and Yields

Fluorinated Analogues

Fluorination at the 4’-position of galactose enhances TF-Ag stability for immunological studies. Using diethylaminosulfur trifluoride (DAST), 4’-fluoro-Gal donors are synthesized in five steps (66% overall yield) and coupled to GalNAc acceptors via trichloroimidate activation .

Industrial-Scale Production Considerations

Scalability of Enzymatic Methods

While lab-scale enzymatic synthesis is efficient, industrial production requires optimization:

-

Bioreactor Fermentation : Scaling BgaC/Glu233Gly expression in E. coli improves enzyme throughput .

-

Continuous-Flow Systems : Microfluidic reactors reduce reaction times and improve UDP-Gal utilization .

Challenges in Chemical Synthesis

Multi-step chemical routes face hurdles in cost and waste management. However, gram-scale synthesis of 3’-O-sulfated TF-Ag (1 g batches) demonstrates feasibility for preclinical studies .

Comparative Analysis of Preparation Methods

Table 3: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Yield | 85% (per step) | 31% (overall) |

| Scalability | High (bioreactor compatible) | Moderate (gram-scale) |

| Functionalization | Limited to azide/alkyne | Broad (sulfation, fluorination) |

| Cost | $$$ (enzyme production) | $$ (bulk reagents) |

Chemical Reactions Analysis

Types of Reactions: The Thomsen-Friedenreich antigen primarily undergoes glycosylation reactions. It can also participate in binding interactions with proteins such as galectin-3, which can lead to tumor cell aggregation and metastasis .

Common Reagents and Conditions:

Glycosylation: Enzymes like glycosyltransferases are used to add sugar moieties to the antigen.

Binding Reactions: Copper(I)-catalyzed alkyne-azide cycloaddition is used to couple the antigen to proteins.

Major Products: The major products formed from these reactions are glycoproteins with the this compound presented on their surface. These glycoproteins can be used in various binding studies and immunotherapy applications .

Scientific Research Applications

Cancer Diagnostics

The TF antigen serves as a valuable biomarker for cancer detection. Its presence is linked to various malignancies, including gastric, colorectal, and breast cancers. Studies have shown that:

- Early Detection : Fluorescence-based endoscopic imaging utilizing TF antigen can enhance the early detection of colorectal cancer . This method capitalizes on the specific binding of antibodies to the TF antigen on tumor cells.

- Prognostic Indicator : Elevated levels of naturally occurring antibodies against the TF antigen have been correlated with improved prognostic outcomes in cancer patients. For instance, patients with higher levels of TF-specific IgG antibodies demonstrated better survival rates .

- Microsatellite Instability (MSI) Marker : The TF antigen has been identified as a sensitive marker for MSI status in gastric cancer, which is crucial for determining treatment strategies .

Immunotherapy Applications

The TF antigen is being explored as a target for cancer immunotherapy:

- Monoclonal Antibodies : Research has developed monoclonal antibodies that specifically target the TF antigen, showing promise in inducing apoptosis in TF-positive tumor cells. These antibodies can activate immune responses against tumors expressing the TF antigen .

- Cancer Vaccines : The potential for using TF antigen as a component in therapeutic vaccines is being investigated. By stimulating an immune response against this tumor-associated antigen, vaccines could enhance anti-tumor immunity and improve patient outcomes .

Case Studies and Research Findings

Several studies highlight the clinical relevance of the TF antigen:

Mechanism of Action

The Thomsen-Friedenreich antigen is unique due to its specific structure and its role as an oncofetal antigen. Similar compounds include other tumor-associated carbohydrate antigens, such as the Thomsen-nouveau antigen and sialyl-Tn antigen. These antigens also play roles in cancer progression and are targets for immunotherapy, but the this compound is particularly notable for its high expression in carcinomas and its potential for use in cancer vaccines .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2.1. Structural Analogues: Tn, Sialosyl-Tn, and Sialosyl-TF

- Tn Antigen (GalNAcα1-Ser/Thr): The immediate precursor of TF-Ag, lacking the terminal galactose residue. Overexpressed in carcinomas but rarely detected in normal tissues due to rapid glycosylation . Detection: Monoclonal antibodies (e.g., MLS128) show higher specificity than peanut agglutinin (PNA), which cross-reacts with TF-Ag .

- Sialosyl-Tn (NeuAcα2-6GalNAcα1-R): A sialylated form of Tn, associated with poor prognosis in gastric and colorectal cancers . Unlike TF-Ag, sialosyl-Tn is rarely exposed in normal tissues and is considered a tumor-specific epitope .

Sialosyl-TF (NeuAcα2-3/6Galβ1-3GalNAc) :

Table 1: Structural and Functional Comparison of TF-Ag and Related Carbohydrates

2.2. Functional Analogues: Blood Group Antigens and Galectin Ligands

ABH Blood Group Antigens :

Galectin-3 Ligands :

2.3. Detection Methods: Lectins vs. Antibodies

- Peanut Agglutinin (PNA): Binds TF-Ag and Tn with moderate specificity (68% specificity in normal colon) but high sensitivity (91% in cancers) . Limitations: Cross-reacts with sialidase-treated glycans in non-malignant tissues (e.g., inflamed mucosa) .

- Monoclonal Antibodies (MAbs): MAbs like 49H.8 and A78-G/A7 show higher specificity for TF-Ag (100% specificity in colon cancer) but lower sensitivity (76%) . Used in serum assays to detect shed TF-Ag, with levels >200 U/mL in 53.7% of carcinomas vs. 9.1% of normals .

Table 2: Detection Reagent Performance in Colorectal Cancer

| Reagent | Sensitivity (%) | Specificity (%) | Clinical Utility |

|---|---|---|---|

| PNA | 91 | 68 | Screening, low-cost |

| Polyclonal Ab | 83 | 85 | Research, moderate specificity |

| Monoclonal Ab | 76 | 100 | Diagnostics, high specificity |

2.4. Clinical and Therapeutic Implications

- Prognostic Value: TF-Ag expression varies by cancer type. In bladder cancer, abnormal TF-Ag + hyperdiploidy predicts invasiveness (p < 0.001) .

- Therapeutic Strategies: Vaccines: TF-CRM197-COS conjugates induce high IgG titers (1:25,600) in mice, outperforming physical antigen-adjuvant mixes . Immunotherapy: Synthetic TF vaccines prolong survival in mammary carcinoma models, with Phase I trials showing immune response induction in humans .

Biological Activity

The Thomsen-Friedenreich antigen (TF antigen) , a mucin-type O-linked disaccharide (Galβ1-3GalNAc α-O-Ser/Thr), is a significant biomarker associated with various human tumors. Its expression is primarily due to aberrant glycosylation in cancer cells, which plays a critical role in tumor progression, metastasis, and immune evasion. This article delves into the biological activity of the TF antigen, highlighting its implications in cancer diagnostics, prognostics, and potential therapeutic applications.

Expression in Tumors

The TF antigen is found to be overexpressed in approximately 90% of human cancers , including breast, colorectal, and gastric cancers. In healthy tissues, its expression is typically cryptic but becomes prominent during malignant transformation . The antigen's presence correlates with tumor grade and metastatic potential, making it a valuable marker for assessing cancer aggressiveness .

1. Interaction with Immune System

The TF antigen elicits a humoral immune response, leading to the production of naturally occurring antibodies (Abs) that target TF-positive cells. These antibodies can facilitate the elimination of tumor cells through various mechanisms:

- Antibody-Dependent Cellular Cytotoxicity (ADCC) : TF-specific antibodies can recruit immune effector cells to destroy cancer cells.

- Complement Activation : Binding of antibodies to TF can activate the complement system, promoting lysis of tumor cells .

2. Role in Tumor Cell Adhesion and Metastasis

The TF antigen enhances tumor cell adhesion to endothelial cells via galectin-3 interactions, promoting metastasis. This interaction supports tumor cell survival during circulation and facilitates extravasation into distant tissues .

1. Diagnostic Marker

The TF antigen serves as a sensitive and specific marker for various carcinomas. Studies have shown that its levels in serum can distinguish between malignant and benign conditions:

- In a study involving carcinoma samples, 53.7% exhibited elevated TF levels compared to 90.9% of normal samples showing lower levels .

2. Prognostic Indicator

Research indicates that TF expression is associated with patient outcomes:

- In colorectal cancer patients with microsatellite instability (MSI-high), TF expression correlated with improved survival rates .

- Conversely, its presence in other cancers has been linked to poor prognosis due to its association with aggressive tumor behavior .

Case Study 1: Colorectal Cancer

A cohort study evaluated the expression of the TF antigen in 96 colorectal cancer patients (25 MSI-high and 71 microsatellite stable). The findings revealed:

- TF Expression : Detected in 60% of MSI-high cases and 56% of MSS cases.

- Survival Analysis : Patients with MSI-high CRC expressing TF showed better survival outcomes compared to those without TF expression .

| Patient Group | Total Cases | TF Positive | Survival Rate |

|---|---|---|---|

| MSI-high | 25 | 15 (60%) | Improved |

| MSS | 71 | 40 (56%) | Standard |

Case Study 2: Breast Cancer Immunotherapy

In an animal model study, synthetic TF was used as part of an immunotherapeutic vaccine:

Q & A

Basic Research Questions

Q. What is the structural and biological significance of the Thomsen-Friedenreich antigen (T-Antigen)?

T-Antigen is a disaccharide (Galβ1-3GalNAcα1-Ser/Thr) that forms the core structure of O-linked mucin-type glycans. Normally masked by terminal sialic acids, it becomes exposed during pathological conditions such as bacterial infections (e.g., Streptococcus pneumoniae) or cancer progression. Its exposure is critical in mediating interactions with endogenous lectins (e.g., galectins) and antibodies, contributing to diseases like hemolytic uremic syndrome (HUS) and cancer metastasis .

Q. How can T-Antigen exposure be detected in experimental models?

Lectin-based assays using peanut agglutinin (PNA) are widely employed. For example, in S. pneumoniae infection models, RBCs are incubated with PNA, and agglutination is quantified via centrifugation. In tissues, T-Antigen is visualized using horseradish peroxidase (HRP)-labeled PNA with DAB chromogen . Flow cytometry with fluorophore-conjugated lectins or monoclonal antibodies (e.g., JAA-F11) is also used for quantitative analysis .

Q. What role does T-Antigen play in pneumococcal hemolytic uremic syndrome (pHUS)?

In pHUS, S. pneumoniae neuraminidases (e.g., NanA) cleave sialic acids, exposing T-Antigen on RBCs and endothelial cells. This triggers antibody-mediated cell lysis and microvascular thrombosis. Mouse models show that NanA-deficient strains fail to expose T-Antigen, confirming its enzymatic role in pathogenesis .

Q. What bacterial factors are responsible for T-Antigen exposure?

S. pneumoniae produces neuraminidases, primarily NanA, which cleaves α2-3/6-linked sialic acids. NanA is essential for T-Antigen exposure in vivo, as shown by experiments with NanA-deficient mutants (ΔNanA), which fail to induce RBC agglutination .

Advanced Research Questions

Q. How do discrepancies between in vitro and in vivo neuraminidase activities impact T-Antigen exposure studies?

In vitro assays (e.g., using MUAN substrate) may not reflect in vivo conditions due to differences in substrate accessibility and bacterial lysis. For instance, S. pneumoniae strain HUS03 requires ≥200,000 CFU/mL in blood to expose T-Antigen in mice, despite similar in vitro neuraminidase activity to other strains. This suggests host-pathogen interactions (e.g., immune responses) modulate T-Antigen exposure thresholds .

Q. What methodological considerations are critical when analyzing the impact of antibiotics on T-Antigen exposure?

Penicillin treatment increases T-Antigen exposure by lysing bacteria and releasing surface-bound NanA into circulation. In mouse models, penicillin-treated groups showed higher RBC agglutination (P=0.0131) and lower lung CFUs (P≤0.0001) compared to controls. Researchers must standardize antibiotic dosing and timing to avoid confounding effects from bacterial load variations .

Q. How can genetic manipulation of S. pneumoniae elucidate the roles of NanA and NanB in T-Antigen exposure?

Isogenic mutants (e.g., ΔNanA, ΔNanB, and ΔNanA/ΔNanB) are generated via insertion-duplication mutagenesis. In vivo studies show that ΔNanA strains fail to expose T-Antigen, while ΔNanB strains retain activity. PCR verification and backcrossing ensure genetic stability. Statistical analysis (e.g., Kruskal-Wallis with Dunn’s test) confirms NanA’s necessity .

Q. What structural insights explain differential T-Antigen binding by human galectins?

Galectin-3 (Gal-3) binds T-Antigen with 100-fold higher affinity than Galectin-1 (Gal-1). X-ray crystallography reveals that Gal-3’s carbohydrate recognition domain (CRD) uses a Glu-water-Arg-water motif for binding, while Gal-1’s steric hindrance from the 51AHGDA55 loop reduces affinity. Mutagenesis of this loop enhances Gal-1’s T-Antigen binding, informing therapeutic design .

Q. How do T-Antigen levels correlate with microsatellite instability (MSI) in gastric cancer?

Immunohistochemistry using anti-T-Antigen antibodies (e.g., JAA-F11) shows high sensitivity (90%) and specificity (95%) for MSI detection. Tumors with MSI exhibit aberrant glycosylation, exposing T-Antigen. Researchers must validate antibodies across tissue subtypes and control for background staining .

Q. What nanotechnology approaches are used to target T-Antigen in cancer imaging?

Multifunctional "nanobeacons" conjugated with T-Antigen-specific ligands (e.g., antibodies or lectins) enable early colorectal cancer detection. These nanoparticles bind specifically to cancer cells in vitro and in vivo, validated via fluorescence imaging and flow cytometry. Optimization includes tuning ligand density to avoid steric hindrance .

Q. Methodological Guidelines

- Statistical Analysis : Use non-parametric tests (Mann-Whitney, Kruskal-Wallis) for non-normally distributed data (e.g., CFU counts). For categorical outcomes (e.g., T-Antigen positivity), apply Fisher’s exact test or chi-square analysis .

- Animal Models : CBA/N mice are preferred for S. pneumoniae studies due to susceptibility to bacteremia. Intravenous infection (10^7 CFUs) mimics systemic exposure, while intranasal infection models pneumonia-associated HUS .

- Antibody Validation : Confirm monoclonal antibody specificity via Western blotting and competitive inhibition assays. For JAA-F11, humanization protocols involve grafting murine complementarity-determining regions onto human IgG frameworks .

Properties

IUPAC Name |

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQYVCMYGCHVMR-AAZUGDAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956926 | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-90-3 | |

| Record name | Thomsen-friedenreich antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.